molecular formula C18H18N2O2 B7493157 N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No. B7493157
M. Wt: 294.3 g/mol
InChI Key: YLXMZMLWNFWERF-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as BMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BMQ is a quinoline derivative that has been studied for its biological and pharmacological properties.

Mechanism of Action

N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and mediators. In addition, N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit anti-microbial and anti-viral properties.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has some limitations. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. In addition, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential direction is to study its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and its interactions with other signaling pathways and enzymes. Furthermore, the potential toxicity and side effects of N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide need to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits a wide range of biological activities and has been shown to inhibit the activity of various enzymes and signaling pathways. While N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments, its potential toxicity and side effects need to be further investigated. There are several future directions for research on N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including its potential applications in the treatment of cancer and inflammatory diseases, its mechanism of action, and its potential toxicity and side effects.

Synthesis Methods

N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2,3-dihydroquinolin-4(1H)-one with benzylamine and methyl isocyanate. The reaction is carried out in the presence of a catalyst and the product is purified by recrystallization.

Scientific Research Applications

N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.

properties

IUPAC Name

N-benzyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)15-11-17(21)19-16-10-6-5-9-14(15)16/h2-10,15H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXMZMLWNFWERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CC(=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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